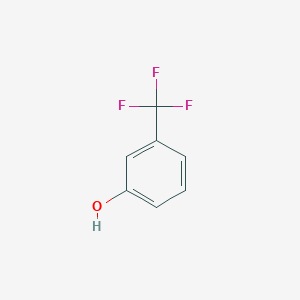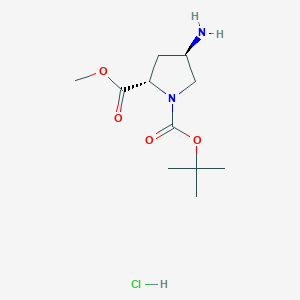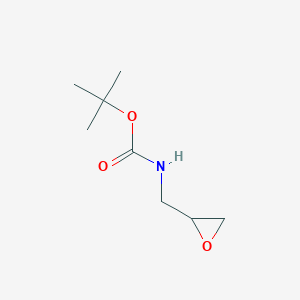
Hexahydrodifenidol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetiltiamina es un alcaloide de tiamina que se encuentra de forma natural. Se aísla de varios hongos y actinomicetos. Se ha informado que este compuesto exhibe varias bioactividades, incluida la actividad fungitóxica contra Cladosporium sphaerospermum, la actividad antitumoral contra las células de melanoma humano A375 y las células de leucemia humana K562. Además, actúa como un antagonista del receptor de la interleucina-1 y un inhibidor del factor XIIIa .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La N-Acetiltiamina se puede sintetizar mediante la acetilación de la tiamina. La reacción típicamente implica el uso de anhídrido acético o cloruro de acetilo en presencia de una base como la piridina o la trietilamina. La reacción se lleva a cabo en condiciones suaves, generalmente a temperatura ambiente, para producir N-Acetiltiamina .
Métodos de producción industrial: La producción industrial de N-Acetiltiamina implica la fermentación de cepas específicas de actinobacterias, como Actinokineospora sp. UTMC 968. El caldo de fermentación se somete luego a procesos de extracción y purificación para aislar la N-Acetiltiamina .
Análisis De Reacciones Químicas
Tipos de reacciones: La N-Acetiltiamina sufre varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertirla nuevamente en tiamina.
Sustitución: El grupo hidroxilo en N-Acetiltiamina puede sufrir reacciones de sustitución para formar varios derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se utilizan reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas.
Productos principales:
Oxidación: Quinonas.
Reducción: Tiamina.
Sustitución: Varios derivados N-sustituidos.
Aplicaciones Científicas De Investigación
La N-Acetiltiamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de varios compuestos bioactivos.
Biología: Sirve como una herramienta para estudiar el papel de las tiaminas en los sistemas biológicos.
Medicina: Debido a sus actividades antitumorales y fungitóxicas, se está explorando para posibles aplicaciones terapéuticas.
Industria: Se utiliza en la producción de productos farmacéuticos y como reactivo bioquímico
Mecanismo De Acción
La N-Acetiltiamina ejerce sus efectos a través de múltiples mecanismos:
Antagonismo del receptor de la interleucina-1: Inhibe la unión de la interleucina-1 a su receptor, modulando así las respuestas inflamatorias.
Inhibición del factor XIIIa: Inhibe la actividad del factor XIIIa, que juega un papel en la coagulación de la sangre.
Actividad antitumoral: Induce la apoptosis en las células cancerosas a través de varias vías moleculares.
Compuestos similares:
N-Acetiltriptamina: Otro alcaloide con bioactividades similares.
Tiamina: El compuesto padre de la N-Acetiltiamina.
N-Acetilfeniletilamina: Un compuesto estructuralmente relacionado con diferentes bioactividades.
Unicidad: La N-Acetiltiamina es única debido a su doble función como antagonista del receptor de la interleucina-1 y un inhibidor del factor XIIIa. Esta actividad dual no se observa comúnmente en otros compuestos similares, lo que convierte a la N-Acetiltiamina en un compuesto valioso para la investigación terapéutica .
Comparación Con Compuestos Similares
N-Acetyltryptamine: Another alkaloid with similar bioactivities.
Tyramine: The parent compound of N-Acetyltyramine.
N-Acetylphenethylamine: A structurally related compound with different bioactivities.
Uniqueness: N-Acetyltyramine is unique due to its dual role as an interleukin-1 receptor antagonist and an inhibitor of factor XIIIa. This dual activity is not commonly observed in other similar compounds, making N-Acetyltyramine a valuable compound for therapeutic research .
Propiedades
Número CAS |
113010-69-8 |
|---|---|
Fórmula molecular |
C21H33NO |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
1-cyclohexyl-1-phenyl-4-piperidin-1-ylbutan-1-ol |
InChI |
InChI=1S/C21H33NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-10,13-18H2 |
Clave InChI |
ILHSFCNKNNNPRN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(CCCN2CCCCC2)(C3=CC=CC=C3)O |
SMILES canónico |
C1CCC(CC1)C(CCCN2CCCCC2)(C3=CC=CC=C3)O |
Sinónimos |
hexahydro-diphenidol hexahydrodifenidol hexahydrodiphenidol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4,5,7-trimethyl-2-[(4-sulfamoylphenyl)methylamino]-1,3-benzothiazol-6-yl] 2-methylpropanoate](/img/structure/B45088.png)








